

In-Depth Technical Guide to 2-Methyloxetan-3-ol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyloxetan-3-ol is a heterocyclic organic compound featuring a four-membered oxetane ring substituted with a methyl group at the 2-position and a hydroxyl group at the 3-position. The strained oxetane ring imparts unique chemical reactivity and conformational properties to the molecule. In recent years, the oxetane motif has garnered significant attention in medicinal chemistry and drug discovery. Its incorporation into drug candidates can lead to improved physicochemical properties such as aqueous solubility, metabolic stability, and lipophilicity. Oxetanes can also act as valuable bioisosteres for commonly used functional groups like gemdimethyl or carbonyl groups, offering a novel chemical space for lead optimization. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of **2-Methyloxetan-3-ol**.

Chemical and Physical Properties

Detailed experimental data for **2-Methyloxetan-3-ol** is limited in publicly available literature. The following table summarizes available and predicted physicochemical properties.



Property	Value	Source
Molecular Formula	C4H8O2	AA Blocks[1]
Molecular Weight	88.11 g/mol	ChemicalBook, abcr Gute Chemie[2][3]
CAS Number	1420681-59-9	AA Blocks, ChemicalBook, CymitQuimica[1][3][4]
Boiling Point	150.5 ± 8.0 °C	Predicted by ChemicalBook[4]
Density	1.115 ± 0.06 g/cm ³	Predicted by ChemicalBook[4]
рКа	13.71 ± 0.40	Predicted by ChemicalBook[4]
Purity	95% - 98%	AA Blocks, CymitQuimica[1][5]
Appearance	Not specified	
Solubility	Not specified	_

Spectroscopic Data

As of the latest literature review, specific experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **2-Methyloxetan-3-ol** has not been found in publicly accessible databases. Researchers are advised to perform their own spectral analysis upon synthesis or acquisition of the compound for definitive characterization.

Synthesis of 2-Methyloxetan-3-ol: A General Approach

A specific, detailed experimental protocol for the synthesis of **2-Methyloxetan-3-ol** is not readily available in the scientific literature. However, a general and adaptable method for the asymmetric synthesis of 2-substituted oxetan-3-ones has been reported, which can serve as a precursor to **2-Methyloxetan-3-ol** via reduction.

Experimental Protocol: Asymmetric Synthesis of 2-Substituted Oxetan-3-ones



This protocol is adapted from a method developed for the synthesis of various 2-substituted oxetan-3-ones.

Step 1: Formation of the SAMP/RAMP Hydrazone of Oxetan-3-one Oxetan-3-one is reacted with (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) or (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to form the corresponding chiral hydrazone.

Step 2: Metalation and Alkylation The SAMP/RAMP hydrazone is then metalated, typically with a strong base like lithium diisopropylamide (LDA), to form a lithiated intermediate. This intermediate is subsequently reacted with an alkylating agent, in this case, a methyl halide (e.g., methyl iodide), to introduce the methyl group at the 2-position of the oxetane ring. The reaction is carefully controlled to achieve high enantioselectivity.

Step 3: Hydrolysis to the Ketone The resulting 2-methyl-substituted hydrazone is hydrolyzed using a mild acidic workup, such as with an aqueous oxalic acid solution, to yield the desired 2-methyloxetan-3-one. This hydrolysis is performed under conditions that prevent racemization of the chiral center.[6][7]

Step 4: Reduction to **2-Methyloxetan-3-ol** The final step, which is a standard organic transformation, involves the reduction of the ketone functionality of 2-methyloxetan-3-one to a hydroxyl group. This can be achieved using a variety of reducing agents, such as sodium borohydride (NaBH₄) in an alcoholic solvent (e.g., methanol or ethanol).

Illustrative Synthesis Workflow

Caption: General workflow for the synthesis of **2-Methyloxetan-3-ol**.

Reactivity of the Oxetane Ring

The four-membered ring of oxetane is characterized by significant ring strain, which dictates its reactivity. The ring can be opened under both acidic and basic conditions, as well as by various nucleophiles.

Acid-Catalyzed Ring Opening: In the presence of Brønsted or Lewis acids, the oxygen atom
of the oxetane ring is protonated or coordinated, making the ring more susceptible to
nucleophilic attack. This can lead to the formation of 1,3-diols or other functionalized propane
derivatives.



 Nucleophilic Ring Opening: Strong nucleophiles can attack the carbon atoms of the oxetane ring, leading to its opening. The regioselectivity of the attack depends on the substitution pattern of the oxetane and the nature of the nucleophile.

Applications in Drug Discovery

The incorporation of the oxetane motif has become an important strategy in modern drug design. Oxetanes can serve as bioisosteric replacements for other functional groups, leading to improved pharmacological profiles.

- Improved Physicochemical Properties: Replacing a gem-dimethyl group with a 3,3disubstituted oxetane or a carbonyl group with an oxetane can increase the polarity and aqueous solubility of a molecule while maintaining or improving its metabolic stability.
- Conformational Rigidity: The rigid structure of the oxetane ring can help to lock a molecule into a specific conformation that is favorable for binding to a biological target.
- Novel Chemical Space: The use of oxetanes allows medicinal chemists to explore novel chemical space and develop compounds with unique structure-activity relationships.

Oxetanes as Bioisosteres in Drug Design

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